molecular formula C11H17NO3 B13026758 (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13026758
M. Wt: 211.26 g/mol
InChI Key: QSYILIJZAXMABN-WRWORJQWSA-N
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Description

(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde.

    Key Reactions: The key reactions include the formation of an imine intermediate, followed by reduction to form the desired amino alcohol.

    Reaction Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as imines, nitriles, and substituted phenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL: A racemic mixture of the compound.

    1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomers or other similar compounds

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1

InChI Key

QSYILIJZAXMABN-WRWORJQWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)N)O

Origin of Product

United States

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